molecular formula C7H8NO5P B11824204 Methyl-phosphonic acid mono-(4-nitro-phenyl) ester

Methyl-phosphonic acid mono-(4-nitro-phenyl) ester

Cat. No.: B11824204
M. Wt: 217.12 g/mol
InChI Key: VJPXTXIEAOSJBR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl-phosphonic acid mono-(4-nitro-phenyl) ester typically involves the esterification of methyl-phosphonic acid with 4-nitrophenol. This reaction can be catalyzed by acidic or basic conditions, depending on the desired yield and purity . Common reagents used in this synthesis include methyl-phosphonic dichloride and 4-nitrophenol, which react under controlled temperature and pH conditions to form the ester .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product . The use of catalysts and automated control systems further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl-phosphonic acid mono-(4-nitro-phenyl) ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and strong acids or bases for hydrolysis reactions . The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions include methyl-phosphonic acid, 4-nitrophenol, and various substituted derivatives depending on the specific reaction conditions .

Mechanism of Action

The mechanism of action of methyl-phosphonic acid mono-(4-nitro-phenyl) ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure . The pathways involved in its action include the inhibition of phosphatases and other enzymes involved in cellular signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl-phosphonic acid mono-(4-nitro-phenyl) ester include:

Uniqueness

This compound is unique due to its specific combination of a phosphonic acid ester and a nitrobenzene moiety. This combination imparts distinct chemical and biological properties, making it valuable for various scientific and industrial applications .

Properties

IUPAC Name

methyl-(4-nitrophenoxy)phosphinic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8NO5P/c1-14(11,12)13-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJPXTXIEAOSJBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(O)OC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8NO5P
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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